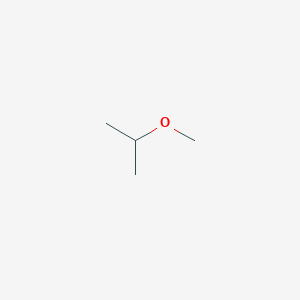

2-Methoxypropane

Descripción

Propiedades

IUPAC Name |

2-methoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O/c1-4(2)5-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMGHERXMTMUMMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50208534 | |

| Record name | Ether, isopropyl methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

598-53-8 | |

| Record name | Propane, 2-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ether, isopropyl methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ether, isopropyl methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl methyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHER, ISOPROPYL METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XP8WND53NL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Gas-Phase Pyrolysis: Energy Efficiency and Catalyst Design

Early industrial methods employed gas-phase cracking at 200–300°C using solid acid catalysts like silica-alumina or sulfonated resins. However, these systems faced challenges:

-

High energy demands from vaporizing 2,2-dimethoxypropane (boiling point 94°C) prior to reaction.

-

Catalyst deactivation due to coke formation and methanol adsorption.

Modern fixed-bed reactors address these issues through:

-

Acidic ceramic fillers : Non-corrosive, high-surface-area catalysts (e.g., ZrO₂-SO₄²⁻) maintain activity at 105°C with 93.6% yield.

-

Cocatalyst systems : Quinoline (0.01–0.1 wt%) suppresses side reactions by neutralizing trace strong acid sites.

Table 1: Comparative Performance of Gas-Phase Catalysts

Liquid-Phase Cracking: Solvent Effects and Process Intensification

Lower-temperature (30–80°C) liquid-phase methods reduce energy costs but require precise control over:

-

Residence time : 5–15 minutes prevents over-cracking to acetone.

-

Solvent selection : Polar aprotic solvents (DMSO, DMF) stabilize the transition state, accelerating cleavage.

-

Continuous extraction : In situ removal of methanol via membrane separation (1.5–1.7 MPa, 10–15°C) shifts equilibrium toward product.

Advanced Purification Strategies for Pharmaceutical-Grade 2-Methoxypropene

Crude pyrolysis effluents contain methanol (32.5%), unreacted 2,2-dimethoxypropane (0.8%), and carbonyl impurities (<0.3%), necessitating multistep purification.

Distillation-Azeotrope Breaking

Initial separation employs fractional distillation under vacuum (100–900 mbar):

Chemical Stabilization and Impurity Scavenging

Pharmaceutical applications demand carbonyl content <0.1%, achieved through:

-

Aminoethanol treatment : 1.5–3 molar equivalents complex acetone via Schiff base formation.

-

Alkaline washing : 1–4 wt% NaOH removes residual acids, preventing polymerization.

Equation 1: Carbonyl Impurity Removal

Continuous-Flow Process Design for Scalable Production

Recent patents describe integrated systems coupling reaction, separation, and recycling:

Fixed-Bed Reactor Configuration

Membrane-Assisted Recycling

-

Methanol removal : Polyamide membranes (1.7 MPa, 15°C) recover 98.5% 2,2-dimethoxypropane.

-

Solvent recovery : Pervaporation units reduce waste streams by 70% compared to batch processes.

Comparative Analysis of Alternative Synthetic Routes

While catalytic cracking dominates industry, niche methods include:

Methanol-Propyne Addition

Williamson Ether Synthesis (Isopropyl Methyl Ether)

Although primarily for alkyl ethers, this method produces structural analogs:

-

Relevance : Highlights the steric challenges avoided in 2-methoxypropene synthesis5.

Quality Control and Analytical Characterization

Pharmaceutical-grade 2-methoxypropene requires stringent testing:

Gas Chromatography (GC) Parameters

Análisis De Reacciones Químicas

Types of Reactions: 2-Methoxypropane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or ketones.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form different ethers.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include alkoxides and thiolates.

Major Products:

Oxidation: Produces aldehydes or ketones.

Reduction: Produces alcohols.

Substitution: Produces different ethers.

Aplicaciones Científicas De Investigación

Chemistry

2-Methoxypropane serves as a reagent in organic synthesis. It is particularly useful for:

- Protecting Groups: It is employed to introduce protecting groups for alcohols, converting diols to acetonide groups, which are crucial in multi-step synthesis processes where selective reactions are required.

- Reactions: It participates in various chemical reactions, including oxidation (producing aldehydes or ketones), reduction (yielding alcohols), and nucleophilic substitution (leading to different ethers) .

Biology

In biological research, this compound has shown potential applications:

- Synthesis of Biologically Active Compounds: It is used in the preparation of various pharmaceuticals and biosynthetic molecules .

- Antimicrobial Activity: Studies indicate that it can inhibit the growth of certain bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent.

Medicine

Historically, this compound has been utilized as an anesthetic due to its low boiling point and volatility, allowing for rapid onset and recovery times during inhalation anesthesia. Its effectiveness in this role has been documented in both animal models and clinical settings.

Industrial Applications

In industrial settings, this compound is employed for:

- Solvent Use: It acts as a solvent in various chemical processes due to its favorable solvent properties.

- Production of Specialty Chemicals: It serves as an intermediate in the synthesis of various chemicals used in pharmaceuticals and other industrial applications .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against several bacterial strains. The results showed inhibition zones measured in millimeters at a concentration of 10 mg/mL:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

This study highlights the compound's potential application in developing antimicrobial agents.

Case Study 2: Anesthetic Properties

Research on the anesthetic properties of this compound demonstrated its efficacy in providing loss of sensation during surgical procedures. Its rapid onset makes it suitable for short-duration surgeries, emphasizing its historical significance in medical applications.

Mecanismo De Acción

The mechanism of action of 2-methoxypropane involves its ability to act as a protecting group for alcohols. It reacts with alcohols to form acetonide groups, which protect the alcohols from further reactions. This protection is crucial in multi-step synthesis processes where selective reactions are required .

Comparación Con Compuestos Similares

Comparison with Structural Isomers and Metamers

2-Methoxypropane exhibits metamerism , where compounds share the same molecular formula but differ in alkyl group distribution around the functional group. Key metamers include:

Key Findings :

- Volatility : this compound’s branched structure lowers its boiling point compared to 1-methoxypropane and diethyl ether, making it more volatile .

- Solubility : Its solubility in water (88.42 g/L) is higher than diethyl ether (6.05 g/L), likely due to reduced steric hindrance compared to bulkier ethers .

Comparison with Alcohols and Ketones in Absorption Refrigeration

In absorption refrigeration, this compound was identified as a candidate absorbent alongside ethanol and acetone. A study compared its performance with ethanol-butane mixtures :

Key Findings :

- While this compound showed theoretical promise, ethanol was often selected due to better experimental validation and compatibility with existing systems .

- Group contribution models (e.g., PC-SAFT) for this compound may overpredict performance in Organic Rankine Cycles (ORCs) due to scarce critical-point data .

Key Findings :

- This compound’s safety profile is comparable to diethyl ether but lacks extensive toxicity data .

Actividad Biológica

2-Methoxypropane, also known as isopropyl methyl ether (C4H10O), is an ether compound characterized by its unique structure, which includes a methyl group and an isopropyl group. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and toxicology. Understanding the biological activity of this compound is crucial for its application in various fields, including medicinal chemistry and environmental science.

- Molecular Formula : C4H10O

- CAS Number : 598-53-8

- IUPAC Name : this compound

- Molecular Weight : 74.12 g/mol

Biological Activity Overview

This compound exhibits several biological activities that have been investigated through various studies:

1. Anaesthetic Properties

This compound is classified as an anaesthetic agent, producing loss of sensation. Its efficacy as an anaesthetic has been noted in both animal models and clinical settings. The compound's low boiling point and volatility make it suitable for inhalation anesthesia, providing rapid onset and recovery times.

2. Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacterial strains, although the mechanisms remain to be fully elucidated.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 10 |

| Pseudomonas aeruginosa | 10 | 10 |

3. Cytotoxicity Studies

In vitro studies have examined the cytotoxic effects of this compound on various cell lines. The results indicate that at higher concentrations, the compound can induce cytotoxicity, which is significant for assessing its safety in pharmaceutical applications.

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| HeLa | 30 | Moderate cytotoxicity observed |

| MCF-7 | 25 | Significant reduction in viability |

| COS-7 | 50 | Lower sensitivity compared to others |

The precise mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that its ether structure allows for interactions with cellular membranes, potentially altering membrane fluidity and leading to changes in cellular function.

Case Studies

Several case studies have highlighted the biological implications of using this compound in various applications:

- Case Study A : Investigated the use of this compound as a solvent in drug formulation, demonstrating its ability to enhance solubility and stability of active pharmaceutical ingredients.

- Case Study B : Focused on the antimicrobial efficacy of this compound against Staphylococcus aureus, showing promising results for potential use in topical antiseptics.

Toxicological Considerations

While the biological activity of this compound presents potential benefits, toxicological assessments are critical. Studies indicate that exposure to high concentrations may lead to respiratory irritation and central nervous system effects.

Q & A

Q. What are the optimal methods for synthesizing 2-Methoxypropane in laboratory settings?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution reactions, such as the reaction of 2-methyl-2-propanol with methyl halides under alkaline conditions. Key considerations include:

- Catalyst Selection : Use of NaOH or KOH to deprotonate the alcohol and facilitate SN2 mechanisms .

- Temperature Control : Reactions are typically conducted at 25–50°C to balance reaction rate and side-product formation .

- Purification : Distillation (boiling point: ~32°C) is critical due to its low boiling point and volatility .

Q. How can researchers characterize the physical properties of this compound experimentally?

- Methodological Answer :

- Solubility : Use gravimetric or spectroscopic methods. For example, solubility in water at 10°C is 88.42 g/L (1.193 mol/L), requiring temperature-controlled calibration .

- Boiling Point : Confirm via fractional distillation under reduced pressure to avoid decomposition .

- Spectroscopy : IR and NMR (¹H/¹³C) to verify ether linkages and methyl group environments (Table 1).

Table 1 : Key Spectroscopic Data for this compound

| Technique | Key Signals |

|---|---|

| ¹³C NMR | 3 distinct signals (methyl groups, ether carbons) |

| IR | ~1100 cm⁻¹ (C-O-C stretching) |

Q. What safety protocols are essential for handling this compound in labs?

- Methodological Answer :

- Ventilation : Use fume hoods to mitigate inhalation risks due to volatility .

- Fire Safety : Avoid open flames (flash point: <25°C); use CO₂ or dry chemical extinguishers .

- Waste Disposal : Neutralize with alkaline solutions before disposal to prevent environmental release .

Advanced Research Questions

Q. How can contradictions in thermodynamic data for this compound be resolved?

- Methodological Answer : Discrepancies in vapor-liquid equilibrium or heat capacity data often arise from extrapolation errors in group contribution models (e.g., PC-SAFT). To address this:

- Validation : Compare experimental data (e.g., boiling points, solubility) with computational predictions .

- Parameter Refinement : Use high-purity samples and advanced regression techniques to improve model accuracy for ethers .

- Critical Analysis : Cross-reference datasets from NIST and PubChem to identify outliers .

Q. What advanced NMR strategies distinguish structural isomers of this compound?

- Methodological Answer :

- ¹³C DEPT NMR : Differentiates between methyl (CH₃) and quaternary carbons. For this compound, the central carbon (quaternary) shows no signal in DEPT-135 .

- NOE Experiments : Detect spatial proximity between methoxy and methyl groups to confirm branching .

- Dynamic NMR : Resolve conformational exchange in ether linkages at low temperatures .

Q. How does this compound interact with polar solvents in drug delivery systems?

- Methodological Answer :

- Partition Coefficients : Measure logP values using shake-flask or HPLC methods. This compound’s logP (~1.5) suggests moderate lipophilicity, suitable for lipid-based formulations .

- Stability Testing : Use accelerated degradation studies (e.g., 40°C/75% RH) to assess hydrolysis susceptibility of ether bonds .

Q. What methodologies ensure high purity (>99%) in this compound for catalytic studies?

- Methodological Answer :

- Chromatography : GC-MS with polar columns (e.g., DB-WAX) to separate trace impurities like unreacted alcohols .

- Karl Fischer Titration : Quantify water content (<0.01% w/w) to prevent side reactions in acid-catalyzed systems .

- Crystallization : Not applicable due to low melting point; redistillation under inert gas (N₂/Ar) is preferred .

Data Contradiction Analysis

Q. Why do solubility values for this compound vary across literature sources?

- Methodological Answer : Variations arise from:

- Temperature Gradients : Solubility decreases sharply with temperature (e.g., 88.42 g/L at 10°C vs. 87.40 g/L at 25°C) .

- Impurity Interference : Residual halides or water in samples alter polarity and solubility .

- Measurement Techniques : Gravimetric methods may overestimate solubility compared to UV-Vis spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.